2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
CAS No.: 1904028-47-2
Cat. No.: VC6933694
Molecular Formula: C18H14F3N3O2
Molecular Weight: 361.324
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1904028-47-2 |
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Molecular Formula | C18H14F3N3O2 |
Molecular Weight | 361.324 |
IUPAC Name | 2-[1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile |
Standard InChI | InChI=1S/C18H14F3N3O2/c19-18(20,21)14-3-1-2-13(9-14)17(25)24-7-5-15(11-24)26-16-8-12(10-22)4-6-23-16/h1-4,6,8-9,15H,5,7,11H2 |
Standard InChI Key | NFLINMNHYRGULP-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile delineates its three primary components:
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A pyrrolidin-3-yloxy moiety, which introduces a five-membered nitrogen-containing ring with an ether linkage.
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A 3-(trifluoromethyl)benzoyl group, providing aromaticity and electron-withdrawing characteristics via the trifluoromethyl (-CF₃) substituent.
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An isonicotinonitrile backbone, featuring a pyridine ring substituted with a nitrile (-CN) group at the 2-position.
The structural complexity arises from the integration of these subunits, which likely enhances metabolic stability and target binding affinity due to the trifluoromethyl group’s lipophilicity and the nitrile’s hydrogen-bonding potential .
Synthetic Pathways and Methodologies
Reaction Optimization
Critical parameters include:
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Use of Pd catalysts for cross-coupling reactions, as noted in patent examples involving pyridine derivatives .
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Temperature control (< 60°C) to prevent decomposition of the nitrile group .
Physicochemical Properties
Predicted Properties
Based on structurally related compounds (e.g., 2-(Trifluoromethyl)benzyl chloride) :
The trifluoromethyl group significantly increases lipophilicity, while the nitrile enhances dipole interactions, influencing bioavailability and membrane permeability .
Pharmacological Applications
Antibacterial and Antiviral Activity
Analogous nitrile-containing compounds demonstrate antibacterial activity by inhibiting bacterial enzymes (e.g., dihydrofolate reductase) . The trifluoromethyl group’s electronegativity could disrupt microbial cell wall synthesis .
Future Perspectives
Structural Modifications
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Introducing polar groups (e.g., -OH, -NH₂) could improve solubility without compromising target affinity .
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Prodrug strategies (e.g., esterification) might enhance oral bioavailability .
Computational Modeling
Molecular dynamics simulations could elucidate binding modes with kinase targets, guiding iterative design .
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